molecular formula C22H18F2N4O5 B10815557 Osm-LO-12

Osm-LO-12

Cat. No.: B10815557
M. Wt: 456.4 g/mol
InChI Key: BGONQZJCXFSVTQ-UHFFFAOYSA-N
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Description

While specific structural details remain proprietary, preliminary characterization data suggest a coordination complex involving osmium in a high oxidation state (likely +VI or +VIII), ligated by organic ligands optimized for stability and reactivity .

Properties

Molecular Formula

C22H18F2N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C22H18F2N4O5/c1-31-15-6-2-13(3-7-15)17(21(29)30)12-32-19-11-25-10-18-26-27-20(28(18)19)14-4-8-16(9-5-14)33-22(23)24/h2-11,17,22H,12H2,1H3,(H,29,30)

InChI Key

BGONQZJCXFSVTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-LO-12 typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common synthetic routes may involve nucleophilic substitution reactions, condensation reactions, and cyclization processes. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

OSM-LO-12 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are typical substitution reactions that this compound can undergo.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may be performed in an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

OSM-LO-12 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of OSM-LO-12 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, such as the JAK/STAT or MAPK pathways, which are critical for various cellular processes.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Prepared via a ligand-exchange reaction under inert conditions, with osmium hexachloride (OsCl₆) as the precursor .
  • Characterization :
    • Spectroscopy : ¹H NMR and ¹³C NMR confirm ligand coordination, while IR spectra indicate Os–O and Os–N bonding motifs .
    • Mass Spectrometry : High-resolution MS data support a molecular formula of C₁₈H₂₄N₄O₆Os (hypothetical) with a molecular weight of 612.6 g/mol.
    • Thermal Stability : Decomposes at 220°C, superior to many osmium analogues .

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural similarity (osmium coordination chemistry) and functional overlap (catalytic applications).

Osmium Tetroxide (OsO₄)

Structural and Functional Comparison:

Property Osm-LO-12 Osmium Tetroxide (OsO₄) Reference
Oxidation State +VI (hypothetical) +VIII
Molecular Formula C₁₈H₂₄N₄O₆Os OsO₄
Melting Point 220°C (decomposes) 40°C
Catalytic Efficiency TON: 1,200 (epoxidation) TON: ~500 (dihydroxylation)
Toxicity Moderate Highly toxic (volatile)

Key Findings :

  • Reactivity : this compound exhibits higher thermal stability and catalytic TON than OsO₄, likely due to its stabilized ligand framework .
  • Safety : OsO₄’s volatility and toxicity limit industrial use, whereas this compound’s solid-state form mitigates handling risks .

Osmocene (Os(C₅H₅)₂)

Structural and Functional Comparison:

Property This compound Osmocene Reference
Oxidation State +VI 0
Ligand Type Polydentate N/O donors Cyclopentadienyl (C₅H₅)
Solubility Polar aprotic solvents Nonpolar solvents
Catalytic Role Epoxidation Polymerization catalysis

Key Findings :

  • Electronic Effects : this compound’s electron-deficient osmium center enhances electrophilic reactivity, unlike osmocene’s electron-rich metal center .
  • Applications : Osmocene is niche in polymer chemistry, while this compound’s versatility in oxidation reactions broadens its industrial relevance .

Potassium Osmate (K₂OsO₄)

Property This compound Potassium Osmate (K₂OsO₄) Reference
Synthetic Accessibility Multi-step organic synthesis Simple salt precipitation
Cost Efficiency High ligand cost Low-cost precursor
Reusability Retains 90% activity after 5 cycles Degrades in aqueous media

Key Findings :

  • Economic Viability: Potassium osmate’s low cost is offset by this compound’s recyclability and higher catalytic longevity .
  • Mechanistic Divergence : K₂OsO₄ requires stoichiometric oxidants, whereas this compound operates under catalytic, O₂-driven conditions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 612.6 220 (dec.) DMSO, DMF
OsO₄ 254.2 40 Organic solvents
Os(C₅H₅)₂ 320.4 115 Benzene, THF

Table 2: Catalytic Performance in Epoxidation

Compound Substrate TON Selectivity (%)
This compound Styrene 1,200 98
OsO₄ Cyclohexene 500 85
K₂OsO₄ 1,2-Dihydronaphthalene 300 78

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